molecular formula C8H4BrF3N2OS B057167 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine CAS No. 144631-82-3

4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine

Cat. No.: B057167
CAS No.: 144631-82-3
M. Wt: 313.1 g/mol
InChI Key: UGMJJOPHHBHLNL-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine, also known as BTMA, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in polar organic solvents and is a versatile reagent in synthetic chemistry. It is used in organic synthesis, as a catalyst, and as a ligand in coordination chemistry. BTMA has been studied extensively in recent years and is gaining increasing attention from the scientific community.

Scientific Research Applications

Synthesis and Reactivity

Fascinating Variability in Chemistry and Properties : A review on the chemistry of compounds containing benzothiazole structures, including "4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine", discusses their preparation, properties, and applications in creating complex compounds. These compounds exhibit a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting potential interest for further investigation in unknown analogues (Boča, Jameson, & Linert, 2011).

Modern Approaches to Benzothiazole Derivatives : Discusses trends in the synthesis and transformations of benzothiazole derivatives, highlighting their significance as biologically active and industrially demanded compounds. The review mentions the utility of such compounds for developing new drugs and materials, suggesting a high potential for innovative applications (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

Biological and Environmental Applications

Antioxidant Capacity and Chemical Reactivity : A study on antioxidant assays indicates the potential chemical reactivity of benzothiazole derivatives in forming coupling adducts with radicals. This points to a broader application in studying antioxidant capacity and understanding reaction pathways in biological systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Impact of Brominated Compounds : Although not directly related to "this compound", research on brominated compounds' concentrations, toxicokinetics, and toxicodynamics in the environment provides context for understanding the broader implications of using brominated chemical structures. This includes their occurrence as intermediates in synthesis and degradation products, highlighting the need for comprehensive studies on their environmental impact (Koch & Sures, 2018).

Properties

IUPAC Name

4-bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2OS/c9-4-1-3(15-8(10,11)12)2-5-6(4)14-7(13)16-5/h1-2H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMJJOPHHBHLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144631-82-3
Record name Bromoriluzole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144631823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BROMORILUZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MHR4TU22X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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